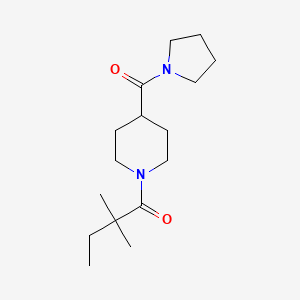![molecular formula C14H18N2O4 B6054728 methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
methyl 2-[(4-morpholinylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-morpholinylacetyl)amino]benzoate, also known as MAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamidine class of compounds, which are known for their ability to inhibit proteases and other enzymes. MAB has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of research applications.
作用機序
The mechanism of action of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, effectively inhibiting its activity. The exact mechanism of binding varies depending on the specific enzyme being targeted, but in general, methyl 2-[(4-morpholinylacetyl)amino]benzoate acts as a competitive inhibitor.
Biochemical and Physiological Effects:
methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of interesting biochemical and physiological effects. In addition to its protease inhibitory activity, methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have anti-inflammatory properties and to be a potent inhibitor of platelet aggregation. These effects make methyl 2-[(4-morpholinylacetyl)amino]benzoate a potential candidate for use in the treatment of a variety of diseases, including thrombosis and inflammation.
実験室実験の利点と制限
One of the main advantages of using methyl 2-[(4-morpholinylacetyl)amino]benzoate in lab experiments is its high potency as a protease inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects. Additionally, methyl 2-[(4-morpholinylacetyl)amino]benzoate is relatively easy to synthesize and purify, making it a cost-effective tool for use in research. One limitation of using methyl 2-[(4-morpholinylacetyl)amino]benzoate is its relatively narrow range of targets. While the compound is a potent inhibitor of a number of proteases, it may not be effective against all enzymes of interest.
将来の方向性
There are a number of potential future directions for research involving methyl 2-[(4-morpholinylacetyl)amino]benzoate. One area of interest is the development of new protease inhibitors based on the structure of methyl 2-[(4-morpholinylacetyl)amino]benzoate. Researchers are also exploring the use of methyl 2-[(4-morpholinylacetyl)amino]benzoate in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is interest in using methyl 2-[(4-morpholinylacetyl)amino]benzoate as a tool for studying the role of proteases in various biological processes, including blood coagulation and inflammation.
合成法
The synthesis of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the reaction of 4-morpholinylacetic acid with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic steps to yield pure methyl 2-[(4-morpholinylacetyl)amino]benzoate.
科学的研究の応用
Methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of potential applications in scientific research. One area where methyl 2-[(4-morpholinylacetyl)amino]benzoate has been studied extensively is in the field of protease inhibition. methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to be a potent inhibitor of a number of proteases, including trypsin, chymotrypsin, and thrombin. This makes methyl 2-[(4-morpholinylacetyl)amino]benzoate a valuable tool for studying the role of these enzymes in various biological processes.
特性
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-14(18)11-4-2-3-5-12(11)15-13(17)10-16-6-8-20-9-7-16/h2-5H,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQSGKBZNSNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)
![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![2-methoxy-4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6054714.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B6054729.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6054731.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)
